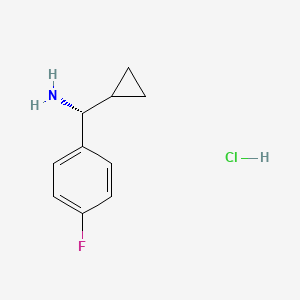

(R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(R)-cyclopropyl-(4-fluorophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN.ClH/c11-9-5-3-8(4-6-9)10(12)7-1-2-7;/h3-7,10H,1-2,12H2;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDQGNZWUCZQQJ-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=C(C=C2)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@H](C2=CC=C(C=C2)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679637 | |

| Record name | (R)-1-Cyclopropyl-1-(4-fluorophenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269437-73-1 | |

| Record name | Benzenemethanamine, α-cyclopropyl-4-fluoro-, hydrochloride (1:1), (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1269437-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-1-Cyclopropyl-1-(4-fluorophenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pivotal Role of (R)-Cyclopropyl(4-fluorophenyl)methanamine Hydrochloride in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride has emerged as a critical chiral building block in medicinal chemistry, particularly in the development of selective agonists for the serotonin 5-HT2C receptor. While not a therapeutic agent itself, its unique structural and stereochemical properties have made it a valuable intermediate in the synthesis of novel drug candidates targeting a range of central nervous system disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and application of this important molecule, with a focus on its role in the development of selective 5-HT2C receptor agonists.

Discovery and Developmental Context

The discovery of this compound is intrinsically linked to the broader history of research into selective serotonin receptor modulators. The 2-phenylcyclopropylamine scaffold, a core feature of this molecule, was identified as a key pharmacophore for 5-HT2C receptor agonism. Early research in this area led to the development of several potent and selective 5-HT2C agonists, demonstrating the therapeutic potential of targeting this receptor for conditions such as obesity, schizophrenia, and drug addiction.

The introduction of a fluorine atom at the 4-position of the phenyl ring and the specific (R)-configuration of the cyclopropylmethanamine moiety were found to be crucial for optimizing potency, selectivity, and pharmacokinetic properties of the resulting drug candidates. This specific enantiomer has been instrumental in the synthesis of compounds with improved selectivity against the closely related 5-HT2A and 5-HT2B receptors, thereby reducing the risk of off-target effects.

Experimental Protocols

Representative Asymmetric Synthesis of this compound

While a specific, publicly available protocol for the direct asymmetric synthesis of this compound is not extensively detailed in the literature, a representative enantioselective synthesis can be adapted from established methods for similar 2-phenylcyclopropylamines. One such approach involves the asymmetric cyclopropanation of a suitable styrenic precursor followed by functional group manipulations.

Step 1: Asymmetric Cyclopropanation

This step aims to create the chiral cyclopropane ring. A common method is the rhodium-catalyzed reaction of a diazoacetate with 4-fluorostyrene in the presence of a chiral ligand.

-

Materials: 4-fluorostyrene, ethyl diazoacetate, Rh2(S-PTAD)4 (dirhodium(II) tetrakis[N-phthaloyl-(S)-adamantylglycinate]), dichloromethane (DCM).

-

Procedure:

-

To a solution of 4-fluorostyrene (1.0 eq) and Rh2(S-PTAD)4 (0.01 eq) in anhydrous DCM at room temperature is added a solution of ethyl diazoacetate (1.2 eq) in DCM dropwise over 4 hours.

-

The reaction mixture is stirred at room temperature for an additional 12 hours.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the chiral ethyl 2-(4-fluorophenyl)cyclopropane-1-carboxylate.

-

Step 2: Reduction of the Ester

The ester is reduced to the corresponding alcohol.

-

Materials: Chiral ethyl 2-(4-fluorophenyl)cyclopropane-1-carboxylate, lithium aluminum hydride (LiAlH4), anhydrous tetrahydrofuran (THF).

-

Procedure:

-

To a solution of the chiral ester (1.0 eq) in anhydrous THF at 0 °C is added LiAlH4 (1.5 eq) portion-wise.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the sequential addition of water, 15% NaOH solution, and water.

-

The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield the chiral (2-(4-fluorophenyl)cyclopropyl)methanol.

-

Step 3: Conversion to the Amine

The alcohol is converted to the amine, for example, via a Mitsunobu reaction followed by deprotection.

-

Materials: Chiral (2-(4-fluorophenyl)cyclopropyl)methanol, phthalimide, triphenylphosphine (PPh3), diethyl azodicarboxylate (DEAD), THF, hydrazine hydrate, ethanol.

-

Procedure:

-

To a solution of the chiral alcohol (1.0 eq), phthalimide (1.2 eq), and PPh3 (1.2 eq) in anhydrous THF at 0 °C is added DEAD (1.2 eq) dropwise.

-

The reaction mixture is stirred at room temperature for 16 hours.

-

The solvent is removed, and the residue is purified by column chromatography to give the N-protected intermediate.

-

The intermediate is dissolved in ethanol, and hydrazine hydrate (5.0 eq) is added.

-

The mixture is refluxed for 4 hours.

-

After cooling, the precipitate is filtered off, and the filtrate is concentrated. The residue is dissolved in diethyl ether and treated with HCl (gas or solution in ether) to precipitate the hydrochloride salt.

-

Step 4: Hydrochloride Salt Formation

-

Procedure: The crude amine is dissolved in a suitable solvent like diethyl ether, and a solution of HCl in ether is added to precipitate this compound. The solid is collected by filtration and dried.

Calcium Flux Assay for 5-HT2C Receptor Agonist Activity

This assay is commonly used to determine the potency and efficacy of compounds at the 5-HT2C receptor, which primarily signals through the Gq pathway, leading to an increase in intracellular calcium.[1]

-

Cell Culture and Plating: HEK293 cells stably expressing the human 5-HT2C receptor are cultured and seeded into 96-well black-walled, clear-bottom plates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37°C.

-

Compound Addition and Signal Detection: A baseline fluorescence is measured before the addition of test compounds. The test compounds, including a reference agonist like serotonin, are added at various concentrations. The change in fluorescence, indicating an increase in intracellular calcium, is monitored in real-time using a fluorescence plate reader (e.g., FLIPR).[1]

-

Data Analysis: The fluorescence data is normalized to the baseline and the maximum response of the reference agonist. EC50 values (the concentration of an agonist that gives half-maximal response) are calculated using a non-linear regression analysis.

Data Presentation

The following table summarizes the in vitro activity of representative 5-HT2C receptor agonists that incorporate the (R)-Cyclopropyl(4-fluorophenyl)methanamine scaffold or a closely related moiety. The data is typically presented as EC50 values from calcium flux assays.

| Compound ID | Modification on the Amine | 5-HT2C EC50 (nM) | 5-HT2A EC50 (nM) | 5-HT2B EC50 (nM) |

| Compound A | Unsubstituted | 4.8 | 585 | 65 |

| Compound B | N-Methyl | 13 | >10,000 | 800 |

| Compound C | N-Ethyl | 25 | >10,000 | 1200 |

| Compound D | 3-chloro-phenyl substitution | 2.5 | 300 | 45 |

Note: The data presented here is a representative compilation from various sources in the literature and is intended for illustrative purposes.

Mandatory Visualizations

Signaling Pathway of the 5-HT2C Receptor

The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/α11 proteins.[1] Agonist binding initiates a signaling cascade that results in the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key event measured in functional assays.

Caption: Canonical Gq signaling pathway of the 5-HT2C receptor.

Experimental Workflow for Asymmetric Synthesis

The following diagram illustrates a generalized workflow for the asymmetric synthesis of chiral cyclopropylamines, highlighting the key stages from starting materials to the final hydrochloride salt.

Caption: Generalized workflow for asymmetric synthesis.

Conclusion

This compound stands as a testament to the importance of chiral building blocks in modern drug discovery. Its strategic design and synthesis have enabled the development of highly selective 5-HT2C receptor agonists with significant therapeutic potential. The detailed understanding of its synthesis and the downstream pharmacological evaluation of its derivatives are crucial for the continued advancement of novel therapeutics for a variety of neurological and psychiatric disorders. This technical guide provides a foundational resource for researchers and scientists working in this exciting and impactful area of medicinal chemistry.

References

(R)-Cyclopropyl(4-fluorophenyl)methanamine Hydrochloride: A Potential Selective 5-HT2C Receptor Agonist for Neurological and Metabolic Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The serotonin 2C (5-HT2C) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, is a compelling therapeutic target for a range of disorders including obesity, schizophrenia, and substance abuse. Activation of the 5-HT2C receptor has been shown to modulate appetite, mood, and cognition. (R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride is a compound of interest within the broader class of cyclopropylamine derivatives that have demonstrated potent and selective agonist activity at the 5-HT2C receptor. This technical guide provides a comprehensive overview of the pharmacological principles, experimental methodologies, and signaling pathways relevant to the study of this compound and its analogs as 5-HT2C receptor agonists. Due to the limited publicly available data for this specific compound, this guide incorporates representative data from closely related and well-characterized fluorinated phenylcyclopropylamine analogs to illustrate the expected pharmacological profile and the experimental approaches for its evaluation.

Introduction to 5-HT2C Receptor Agonism

The 5-HT2C receptor is a member of the 5-HT2 family of serotonin receptors, which also includes the 5-HT2A and 5-HT2B subtypes.[1] These receptors share significant sequence homology, making the development of subtype-selective ligands a considerable challenge.[2] Agonism at the 5-HT2A receptor is associated with hallucinogenic effects, while activation of the 5-HT2B receptor has been linked to cardiac valvulopathy, underscoring the critical need for selectivity in 5-HT2C-targeted therapeutics.[2] Selective 5-HT2C receptor agonists are sought after for their potential to treat obesity by promoting satiety, as well as for their antipsychotic and anxiolytic properties.[1][3][4]

The therapeutic potential of 5-HT2C agonists is well-established with the approval of lorcaserin for weight management.[4] However, the development of new chemical entities with improved selectivity and favorable pharmacokinetic profiles remains an active area of research.[3] The class of phenylcyclopropylamine derivatives has emerged as a promising scaffold for potent and selective 5-HT2C agonists.[5]

Quantitative Pharmacological Data (Representative)

Table 1: Representative Binding Affinity (Ki) of Fluorinated Phenylcyclopropylamine Analogs at Serotonin Receptors

| Compound | 5-HT2C Ki (nM) | 5-HT2A Ki (nM) | 5-HT2B Ki (nM) |

| Analog A | 15 | 1500 | >10000 |

| Analog B | 8 | 800 | >10000 |

| Analog C | 25 | 2000 | >10000 |

Note: Data are hypothetical and representative of values found for potent and selective 5-HT2C agonists in the literature.

Table 2: Representative Functional Potency (EC50) and Efficacy (Emax) of Fluorinated Phenylcyclopropylamine Analogs in a Calcium Flux Assay

| Compound | 5-HT2C EC50 (nM) | 5-HT2C Emax (%) | 5-HT2A EC50 (nM) | 5-HT2A Emax (%) | 5-HT2B EC50 (nM) | 5-HT2B Emax (%) |

| Analog A | 5.2 | 98 | 450 | 75 | >10000 | <10 |

| Analog B | 8.0 | 96 | 162 | 71 | >10000 | No agonism |

| Analog C | 4.7 | 98 | 390 | 80 | >10000 | <15 |

Note: Data are based on published results for similar compounds and are intended for illustrative purposes.[2][6] Emax is expressed as a percentage of the response to a reference agonist.

Experimental Protocols

The characterization of a novel compound as a 5-HT2C receptor agonist involves a series of in vitro assays to determine its binding affinity, functional potency, and selectivity.

Radioligand Binding Assay

This assay measures the affinity of the test compound for the 5-HT2C receptor by competing with a radiolabeled ligand.

-

Materials:

-

Cell membranes from HEK293 cells stably expressing the human 5-HT2C receptor.

-

Radioligand: [3H]mesulergine.

-

Non-specific binding control: Mianserin (10 µM).

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

-

Test compound: this compound at various concentrations.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

In a 96-well plate, combine the cell membranes, [3H]mesulergine, and either assay buffer (for total binding), mianserin (for non-specific binding), or the test compound at various concentrations.

-

Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC50 of the test compound.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Calcium Flux Functional Assay

This assay measures the functional potency of the test compound by detecting changes in intracellular calcium levels upon receptor activation.

-

Materials:

-

HEK293 cells stably expressing the human 5-HT2C receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Test compound: this compound at various concentrations.

-

96- or 384-well black, clear-bottom microplates.

-

Fluorescence plate reader with automated injection capabilities.

-

-

Procedure:

-

Plate the cells in the microplates and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Measure the baseline fluorescence.

-

Add the test compound at various concentrations and immediately begin measuring the fluorescence intensity over time.

-

Record the peak fluorescence response for each concentration.

-

Plot the fluorescence response against the compound concentration to determine the EC50 and Emax.

-

Signaling Pathways and Experimental Visualizations

The following diagrams illustrate the key signaling pathway of the 5-HT2C receptor and a typical experimental workflow for its characterization.

Figure 1: Canonical Gq/11 signaling pathway of the 5-HT2C receptor.

Figure 2: A logical workflow for the preclinical development of a 5-HT2C agonist.

Synthesis and Chemical Properties

While a specific synthesis protocol for this compound is not detailed in the readily available literature, the synthesis of similar 2-phenylcyclopropylamine derivatives generally involves the cyclopropanation of a substituted styrene followed by functional group manipulation to introduce the aminomethyl group. Chiral separation or asymmetric synthesis methods are employed to obtain the desired enantiomer.[6]

The hydrochloride salt form is typically used to improve the compound's solubility and stability for pharmacological testing.

Conclusion and Future Directions

This compound belongs to a promising class of compounds with the potential for selective agonism at the 5-HT2C receptor. Based on the data from structurally related analogs, it is anticipated to exhibit high potency and selectivity, making it a candidate for further investigation in animal models of obesity, schizophrenia, and other CNS disorders. Future research should focus on the detailed pharmacological characterization of this specific compound, including in vivo efficacy and safety studies, to fully elucidate its therapeutic potential. The development of highly selective 5-HT2C agonists like those in the phenylcyclopropylamine class continues to be a valuable endeavor in the pursuit of novel treatments for a range of challenging medical conditions.

References

- 1. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]

- 2. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Serotonin 5-ht2c receptor agonists: potential for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are 5-HT2C receptor agonists and how do they work? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]

Pharmacological Profile of (R)-Cyclopropyl(4-fluorophenyl)methanamine Hydrochloride: An In-depth Technical Guide

Disclaimer: Direct pharmacological data for (R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride is limited in the public domain. This guide provides a comprehensive profile based on the well-documented activities of structurally related cyclopropylamine derivatives, offering insights into its probable biological targets and mechanisms of action for researchers, scientists, and drug development professionals.

Introduction

This compound belongs to the cyclopropylamine class of compounds, a privileged scaffold in medicinal chemistry known to interact with a variety of biological targets. Based on the pharmacological profiles of its close analogs, this compound is predicted to exhibit significant activity as an inhibitor of Lysine-Specific Demethylase 1 (LSD1) and as a modulator of monoamine receptors, particularly serotonin (5-HT) and dopamine (D) receptors. This technical guide consolidates the available information on these activities, presenting quantitative data from analogous compounds, detailed experimental protocols for assessing these activities, and visual representations of the relevant biological pathways and experimental workflows.

Predicted Pharmacological Activities

Lysine-Specific Demethylase 1 (LSD1) Inhibition

Cyclopropylamine-containing molecules are well-established as potent, irreversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in various cancers. The inhibitory mechanism involves the formation of a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor of LSD1.

Quantitative Data for Analogous LSD1 Inhibitors:

| Compound | Target | Assay Type | IC50 (nM) | Reference Compound |

| Tranylcypromine Analog | LSD1 | HRP-coupled assay | 70 | - |

| Styrenylcyclopropylamine Derivative 34 | LSD1 | TR-FRET Assay | < 3 | - |

Experimental Protocol: LSD1 Inhibition Assay (Horseradish Peroxidase-Coupled)

This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation of a histone H3 peptide substrate.

Materials:

-

Recombinant human LSD1 enzyme

-

Dimethylated histone H3 peptide substrate (e.g., H3K4me2)

-

Horseradish Peroxidase (HRP)

-

Amplex Red reagent (or similar HRP substrate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Test compound (this compound) and reference inhibitor (e.g., Tranylcypromine)

Procedure:

-

Prepare a reaction mixture containing LSD1 enzyme and the H3K4me2 peptide substrate in the assay buffer.

-

Add varying concentrations of the test compound or reference inhibitor to the reaction mixture in a 96-well plate.

-

Initiate the demethylation reaction and incubate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and add the HRP and Amplex Red reagent.

-

Incubate for a further 15-30 minutes at room temperature, protected from light.

-

Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathway: LSD1 Inhibition

Serotonin 5-HT2C Receptor Modulation

Fluorinated 2-phenylcyclopropylmethylamine derivatives have been identified as potent agonists of the serotonin 5-HT2C receptor, a G-protein coupled receptor (GPCR) involved in the regulation of mood, appetite, and cognition.

Quantitative Data for Analogous 5-HT2C Receptor Agonists:

| Compound | Target | Assay Type | EC50 (nM) | Emax (%) |

| (+)-[(1R,2R)-2-Fluoro-2-(m-tolyl)cyclopropyl]methanamine | 5-HT2C | Calcium Flux Assay | 8.0 | 96 |

| (±)-2-(3-methylphenyl)cyclopropyl)methaylamine | 5-HT2C | Calcium Flux Assay | 4.8 | 95 |

Experimental Protocol: 5-HT2C Receptor Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the 5-HT2C receptor by measuring its ability to displace a specific radioligand.

Materials:

-

Cell membranes from a cell line stably expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells).

-

Radioligand (e.g., [³H]mesulergine).

-

Non-specific binding control (e.g., mianserin).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Test compound.

Procedure:

-

In a 96-well plate, add the cell membranes, radioligand, and varying concentrations of the test compound.

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add a high concentration of the non-specific binding control.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a time sufficient to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat, washing with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter mat and measure the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Signaling Pathway: 5-HT2C Receptor Activation

The Pivotal Role of Fluorine in Cyclopropylamine Scaffolds: A Deep Dive into Structure-Activity Relationships

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug design. This guide delves into the intricate structure-activity relationships (SAR) of fluorinated cyclopropylamines, a chemical class that has yielded potent and selective modulators of key biological targets, including monoamine oxidases (MAO), the serotonin 5-HT2C receptor, and lysine-specific demethylase 1 (LSD1). By leveraging the unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, medicinal chemists have been able to fine-tune the potency, selectivity, and pharmacokinetic profiles of this versatile scaffold.

Monoamine Oxidase (MAO) Inhibition: Fine-Tuning Selectivity and Potency

Fluorinated cyclopropylamines, particularly derivatives of the well-known MAO inhibitor tranylcypromine, have been extensively studied. The introduction of fluorine can significantly impact both the potency and selectivity of these compounds for the two MAO isoforms, MAO-A and MAO-B.

Structure-Activity Relationship of Fluorinated Cyclopropylamines as MAO Inhibitors

The inhibitory activity of fluorinated cyclopropylamines against MAO-A and MAO-B is highly dependent on the position and nature of the fluorine substitution, as well as other substituents on the phenyl ring and the amine.

| Compound | Substitution | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity (MAO-A/MAO-B) |

| Tranylcypromine | Unsubstituted | ~7.7 | ~3.8 | ~2 |

| cis-N-Benzyl-2-methoxycyclopropylamine | 2-methoxy, N-benzyl | 0.17 | 0.005 | 34 |

| Compound with -CF2H motif | Coumarin derivative | >10,000 | 8.2 nM | >1200 |

Note: Data is compiled from multiple sources and assays, direct comparison should be made with caution.

Key SAR Observations:

-

Fluorine on the Phenyl Ring: Electron-withdrawing groups, including fluorine, on the phenyl ring generally tend to increase the potency of MAO inhibitors.[1]

-

Fluorine on the Cyclopropyl Ring: The position and stereochemistry of fluorine on the cyclopropyl ring are critical. For instance, certain fluorinated analogs have shown enhanced potency and altered selectivity profiles.

-

cis vs. trans Isomers: The stereochemical relationship between the phenyl and amino groups on the cyclopropane ring significantly influences activity. For example, cis-N-benzyl-2-methoxycyclopropylamine was found to be a highly potent and selective MAO-B inhibitor.[2]

-

N-Substitution: Modification of the primary amine to a secondary or tertiary amine can drastically alter potency and selectivity.

Mechanism of Irreversible MAO Inhibition

Fluorinated cyclopropylamines often act as mechanism-based irreversible inhibitors of MAO. The enzyme oxidizes the cyclopropylamine, leading to the opening of the cyclopropane ring and the formation of a reactive intermediate. This intermediate then covalently binds to the flavin adenine dinucleotide (FAD) cofactor of the enzyme, leading to its irreversible inactivation.

Serotonin 5-HT2C Receptor Agonism: A Path to Novel Therapeutics

Fluorinated cyclopropylamines have emerged as potent and selective agonists for the serotonin 5-HT2C receptor, a G-protein coupled receptor (GPCR) involved in the regulation of mood, appetite, and cognition.

Structure-Activity Relationship of Fluorinated Cyclopropylamines as 5-HT2C Agonists

The potency and selectivity of these compounds are highly sensitive to the substitution pattern on both the phenyl and cyclopropyl rings.

| Compound | Phenyl Substitution | Cyclopropyl Substitution | 5-HT2C EC50 (nM) | 5-HT2B EC50 (nM) | 5-HT2A EC50 (nM) |

| (+)-21a | 2-F | H | 4.7 | 9.4 | 110 |

| (+)-21b | 2-Cl | H | 1.8 | >10,000 | 110 |

| (+)-21c | 3-F | H | 14.8 | 29.6 | 130 |

| (+)-21d | 3-Cl | H | 11.2 | 16.6 | 120 |

Key SAR Observations:

-

Phenyl Ring Substitution: Halogen substitution at the 2-position of the phenyl ring, particularly with chlorine, can lead to high potency and remarkable selectivity against the 5-HT2B receptor.

-

Cyclopropane Ring Substitution: The introduction of fluorine onto the cyclopropane ring can modulate potency and selectivity, offering a strategy to fine-tune the pharmacological profile.

-

Stereochemistry: The (+) enantiomers of these 2-phenylcyclopropylmethylamines consistently demonstrate higher potency at the 5-HT2C receptor.

5-HT2C Receptor Signaling Pathway

Activation of the 5-HT2C receptor by an agonist leads to the activation of the Gq/11 signaling pathway. This cascade results in the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Lysine-Specific Demethylase 1 (LSD1) Inhibition: An Epigenetic Approach to Cancer Therapy

Fluorinated cyclopropylamines have been identified as potent irreversible inhibitors of LSD1, a flavin-dependent demethylase that plays a crucial role in regulating gene expression and is a promising target in oncology.

Structure-Activity Relationship of Fluorinated Cyclopropylamines as LSD1 Inhibitors

The design of potent and selective LSD1 inhibitors often involves modification of the tranylcypromine scaffold to enhance interactions within the LSD1 active site.

| Compound | Substitution | LSD1 k_inact/K_I (M⁻¹s⁻¹) | MAO-A k_inact/K_I (M⁻¹s⁻¹) | MAO-B k_inact/K_I (M⁻¹s⁻¹) |

| Tranylcypromine (2-PCPA) | Unsubstituted | 58 | 139 | 900 |

| S2101 | 4-(3-fluorobenzyloxy) | 4560 | 38 | 29 |

Note: Data is compiled from a single study for direct comparison.[3][4]

Key SAR Observations:

-

Phenyl Ring Substitution: Large substituents at the para-position of the phenyl ring can significantly increase potency and selectivity for LSD1 over MAOs. The benzyloxy group in S2101, for instance, occupies a hydrophobic pocket in the LSD1 active site.

-

Fluorination of the Substituent: The addition of fluorine to the appended substituent, as in the 3-fluorobenzyloxy group of S2101, can further enhance inhibitory activity.[3]

-

Stereochemistry: The stereochemistry of the cyclopropane ring is crucial for optimal binding and inactivation of LSD1.

Mechanism of LSD1 Inhibition

Similar to MAO inhibition, the inactivation of LSD1 by fluorinated cyclopropylamines is a mechanism-based process. The inhibitor binds to the active site, and the enzyme's catalytic machinery initiates a reaction that leads to the formation of a covalent adduct with the FAD cofactor, thereby irreversibly inhibiting the demethylase.

Experimental Protocols

Monoamine Oxidase (MAO) Inhibition Assay

A common method to determine MAO inhibitory activity is a continuous spectrophotometric or fluorometric assay.

-

Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate (e.g., kynuramine or p-tyramine). The H₂O₂ is then used in a horseradish peroxidase (HRP)-coupled reaction to oxidize a fluorogenic or chromogenic substrate.

-

Materials:

-

Recombinant human MAO-A and MAO-B

-

Fluorinated cyclopropylamine test compounds

-

MAO substrate (e.g., kynuramine)

-

Horseradish peroxidase (HRP)

-

Fluorogenic/Chromogenic HRP substrate (e.g., Amplex Red)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a microplate, add the MAO enzyme (either MAO-A or MAO-B).

-

Add the test compound dilutions to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) to allow for irreversible inhibition.

-

Initiate the reaction by adding a mixture of the MAO substrate and the HRP detection system.

-

Monitor the increase in fluorescence or absorbance over time using a plate reader.

-

Calculate the rate of reaction for each compound concentration.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

5-HT2C Receptor Agonist Calcium Flux Assay

This cell-based assay measures the functional activity of 5-HT2C receptor agonists.

-

Principle: Activation of the Gq-coupled 5-HT2C receptor leads to an increase in intracellular calcium concentration. This change is detected using a calcium-sensitive fluorescent dye.

-

Materials:

-

Cells stably expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells)

-

Fluorinated cyclopropylamine test compounds

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

-

Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES)

-

-

Procedure:

-

Plate the 5-HT2C expressing cells in a microplate and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's protocol. This typically involves a 30-60 minute incubation.

-

Wash the cells to remove excess dye.

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to add the test compounds to the cells and simultaneously measure the fluorescence signal.

-

Record the change in fluorescence intensity over time.

-

Determine the EC50 and Emax values by plotting the peak fluorescence response against the logarithm of the agonist concentration.

-

LSD1 Peroxidase-Coupled Inhibition Assay

This is a common in vitro assay to determine the inhibitory potency of compounds against LSD1.

-

Principle: The demethylation of a histone H3 peptide substrate by LSD1 produces hydrogen peroxide (H₂O₂). This H₂O₂ is then detected in a HRP-coupled reaction as described for the MAO assay.

-

Materials:

-

Recombinant human LSD1/CoREST complex

-

Fluorinated cyclopropylamine test compounds

-

Dimethylated histone H3 peptide substrate (e.g., H3K4me2)

-

Horseradish peroxidase (HRP)

-

Fluorogenic/Chromogenic HRP substrate (e.g., Amplex Red)

-

Assay buffer (e.g., Tris or phosphate buffer, pH 7.5-8.0)

-

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a microplate, add the LSD1/CoREST enzyme complex.

-

Add the test compound dilutions and pre-incubate for a specific time to allow for time-dependent inactivation.

-

Initiate the enzymatic reaction by adding the H3K4me2 peptide substrate and the HRP detection system.

-

Monitor the fluorescence or absorbance increase over time.

-

Calculate the reaction rates and determine the IC50 values. For mechanism-based inhibitors, kinetic parameters such as k_inact and K_I can be determined by varying the pre-incubation time and inhibitor concentration.

-

Conclusion

The incorporation of fluorine into the cyclopropylamine scaffold has proven to be a highly effective strategy for the development of potent and selective modulators of diverse biological targets. The structure-activity relationships discussed herein highlight the nuanced effects of fluorine substitution on potency, selectivity, and mechanism of action. A thorough understanding of these SAR principles, coupled with robust experimental evaluation, will continue to drive the discovery of novel fluorinated cyclopropylamine-based therapeutics with improved clinical profiles.

References

- 1. Quantitative structure-activity studies on monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Modern Medicinal Chemistry: An In-depth Technical Guide to the Asymmetric Synthesis of Chiral Cyclopropylamines

For Researchers, Scientists, and Drug Development Professionals

Chiral cyclopropylamines are a cornerstone of modern medicinal chemistry, appearing as a critical structural motif in a wide array of pharmaceuticals and agrochemicals. Their unique conformational rigidity, metabolic stability, and ability to modulate physicochemical properties make them highly sought-after building blocks in the design of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the core strategies for the asymmetric synthesis of these valuable compounds, with a focus on practical methodologies, quantitative data comparison, and detailed experimental protocols.

Core Synthetic Strategies at a Glance

The asymmetric synthesis of chiral cyclopropylamines can be broadly categorized into several key approaches. Each strategy offers distinct advantages and is suited for different substitution patterns and functional group tolerance. The primary methods discussed in this guide are:

-

Transition-Metal-Catalyzed Cyclopropanation: This powerful and versatile method involves the reaction of an olefin with a carbene precursor, typically a diazo compound, in the presence of a chiral transition metal catalyst. A variety of metals, including ruthenium, rhodium, and cobalt, have been successfully employed.

-

The Kulinkovich-Szymoniak Reaction: A modification of the classic Kulinkovich reaction, this method provides a direct route to primary cyclopropylamines from nitriles and Grignard reagents, mediated by a titanium alkoxide.

-

Diastereoselective Synthesis from α-Chloroaldehydes: This approach relies on the reaction of readily available α-chloroaldehydes with a zinc homoenolate, followed by trapping with an amine and subsequent ring closure to afford trans-2-substituted cyclopropylamines with high diastereoselectivity.

-

Chiral Auxiliary-Mediated Synthesis: The use of stoichiometric chiral auxiliaries, such as N-sulfinyl imines, allows for the diastereoselective construction of the cyclopropylamine core, with the auxiliary being cleaved in a subsequent step to reveal the desired enantiomerically enriched product.

dot

Caption: Core strategies for the asymmetric synthesis of chiral cyclopropylamines.

Transition-Metal-Catalyzed Cyclopropanation

Catalytic asymmetric cyclopropanation stands as one of the most powerful and versatile methods for constructing chiral cyclopropane rings. This approach typically involves the reaction of an alkene with a diazo compound in the presence of a chiral catalyst. Ruthenium and rhodium complexes are among the most successful catalysts for this transformation, offering high levels of enantioselectivity and diastereoselectivity.

dot

Caption: General workflow for transition-metal-catalyzed asymmetric cyclopropanation.

Ruthenium(II)-Pheox Catalyzed Cyclopropanation of Vinylcarbamates

A notable example is the highly enantioselective synthesis of cyclopropylamine derivatives via Ru(II)-Pheox-catalyzed direct asymmetric cyclopropanation of vinylcarbamates. This method provides access to valuable building blocks for pharmaceuticals.

Quantitative Data Summary: Ru(II)-Pheox Catalyzed Cyclopropanation

| Entry | Alkene | Diazo Compound | Catalyst | Yield (%) | d.r. (trans:cis) | ee (%) (trans) |

| 1 | N-Vinyl-Cbz | Ethyl diazoacetate | Ru(II)-Pheox | 95 | >99:1 | 98 |

| 2 | N-Vinyl-Boc | Methyl diazoacetate | Ru(II)-Pheox | 92 | >99:1 | 97 |

| 3 | N-Vinyl-Ac | t-Butyl diazoacetate | Ru(II)-Pheox | 88 | 98:2 | 96 |

Experimental Protocol: General Procedure for Ru(II)-Pheox Catalyzed Asymmetric Cyclopropanation

-

To a flame-dried Schlenk tube under an argon atmosphere, add the chiral Ru(II)-Pheox catalyst (0.01 mmol, 1 mol%).

-

Add the vinylcarbamate (1.0 mmol) and freshly distilled solvent (e.g., CH₂Cl₂, 2.0 mL).

-

Cool the mixture to the desired temperature (e.g., 0 °C).

-

Slowly add a solution of the diazoacetate (1.2 mmol) in the same solvent (1.0 mL) via a syringe pump over a period of 4 hours.

-

Stir the reaction mixture at the same temperature until the vinylcarbamate is completely consumed (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired chiral cyclopropylamine derivative.

The Kulinkovich-Szymoniak Reaction

The Kulinkovich-Szymoniak reaction offers a direct and efficient method for the synthesis of primary cyclopropylamines from nitriles. This reaction utilizes a Grignard reagent in the presence of a titanium(IV) alkoxide, followed by treatment with a Lewis acid.

dot

Caption: Simplified mechanism of the Kulinkovich-Szymoniak reaction.

Quantitative Data Summary: Kulinkovich-Szymoniak Reaction

| Entry | Nitrile | Grignard Reagent | Yield (%) |

| 1 | Benzonitrile | EtMgBr | 75 |

| 2 | 4-Methoxybenzonitrile | EtMgBr | 82 |

| 3 | Cyclohexanecarbonitrile | EtMgBr | 68 |

| 4 | Benzonitrile | n-PrMgBr | 71 |

Experimental Protocol: General Procedure for the Kulinkovich-Szymoniak Reaction

-

To a stirred solution of titanium(IV) isopropoxide (2.5 mmol) in anhydrous THF (10 mL) under an argon atmosphere at room temperature, add the Grignard reagent (5.0 mmol, 2.0 M solution in THF) dropwise.

-

Stir the resulting yellow solution for 10 minutes.

-

Add the nitrile (2.0 mmol) to the reaction mixture.

-

Stir the mixture at room temperature for 2 hours.

-

Cool the reaction mixture to 0 °C and add BF₃·OEt₂ (3.0 mmol) dropwise.

-

Allow the mixture to warm to room temperature and stir for an additional 1 hour.

-

Quench the reaction by the slow addition of 1 M aq. NaOH (10 mL).

-

Extract the aqueous layer with diethyl ether (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield the primary cyclopropylamine.

Diastereoselective Synthesis from α-Chloroaldehydes

This method provides a highly diastereoselective route to trans-2-substituted cyclopropylamines from readily accessible α-chloroaldehydes. The key steps involve the formation of a zinc homoenolate, trapping with an amine, and subsequent ring closure.

Quantitative Data Summary: Synthesis from α-Chloroaldehydes

| Entry | α-Chloroaldehyde | Amine | Yield (%) | d.r. (trans:cis) |

| 1 | 2-Chloro-3-phenylpropanal | Morpholine | 85 | >20:1 |

| 2 | 2-Chloro-4-methylpentanal | Piperidine | 78 | 19:1 |

| 3 | 2-Chlorobutanal | Benzylamine | 81 | >20:1 |

Experimental Protocol: General Procedure for Diastereoselective Synthesis from α-Chloroaldehydes

-

To a solution of diiodomethane (2.2 mmol) in anhydrous THF (5 mL) at 0 °C under an argon atmosphere, add a solution of diethylzinc (2.2 mmol, 1.0 M in hexanes) dropwise.

-

Stir the mixture at 0 °C for 30 minutes to generate the zinc carbenoid.

-

Add a solution of the α-chloroaldehyde (1.0 mmol) in anhydrous THF (2 mL) to the reaction mixture.

-

Stir the mixture at 0 °C for 1 hour.

-

Add the amine (1.2 mmol) and then heat the reaction mixture to 60 °C for 12 hours.

-

Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to afford the trans-2-substituted cyclopropylamine.

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary allows for the diastereoselective formation of the cyclopropylamine. A common approach involves the use of N-sulfinyl ketimines, which can be prepared from the corresponding ketones. The sulfinyl group directs the stereochemical outcome of the cyclopropanation reaction.

Quantitative Data Summary: N-Sulfinyl Imine Method

| Entry | α-Chloro Ketone | Grignard Reagent | Yield (%) | d.r. |

| 1 | 1-Chloro-3-phenylpropan-2-one | VinylMgBr | 78 | 95:5 |

| 2 | 1-Chloro-4-methylpentan-2-one | EtMgBr | 72 | 92:8 |

| 3 | 2-Chloro-1-phenylethanone | MeMgBr | 81 | 90:10 |

Experimental Protocol: General Procedure for Asymmetric Synthesis using N-Sulfinyl Imines

-

Formation of the N-sulfinyl α-chloro ketimine: To a solution of the α-chloro ketone (1.0 mmol) and (R)-tert-butanesulfinamide (1.05 mmol) in anhydrous THF (5 mL), add Ti(OEt)₄ (1.5 mmol). Heat the mixture at reflux for 12 hours. Cool to room temperature and pour into an equal volume of brine with vigorous stirring. Filter through celite and concentrate the filtrate. Purify by flash chromatography to obtain the N-sulfinyl α-chloro ketimine.

-

Cyclopropanation: To a solution of the N-sulfinyl α-chloro ketimine (0.5 mmol) in anhydrous THF (3 mL) at -78 °C under an argon atmosphere, add the Grignard reagent (1.5 mmol) dropwise.

-

Stir the reaction mixture at -78 °C for 3 hours.

-

Quench the reaction with saturated aqueous NH₄Cl solution (5 mL).

-

Warm the mixture to room temperature and extract with ethyl acetate (3 x 10 mL).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield the N-sulfinyl cyclopropylamine.

-

Deprotection: Dissolve the N-sulfinyl cyclopropylamine (0.2 mmol) in methanol (2 mL) and add HCl (0.5 mL, 4 M in dioxane). Stir at room temperature for 1 hour. Concentrate under reduced pressure to obtain the hydrochloride salt of the chiral cyclopropylamine.

This guide provides a foundational understanding of the key strategies employed in the asymmetric synthesis of chiral cyclopropylamines. The selection of a particular method will depend on the desired substitution pattern, available starting materials, and the required level of stereocontrol. Further exploration of the primary literature is encouraged for more specialized applications and the latest advancements in this dynamic field of research.

Navigating the Physicochemical Landscape of (R)-Cyclopropyl(4-fluorophenyl)methanamine Hydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of (R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride, a compound of interest in pharmaceutical development. The focus of this document is to delineate the methodologies for determining its aqueous and organic solvent solubility, as well as to outline a robust strategy for assessing its chemical stability under various stress conditions. While specific experimental data for this compound is not publicly available, this guide furnishes detailed experimental protocols and data presentation frameworks to enable researchers to systematically characterize this molecule.

Core Physicochemical Properties

This compound, with the empirical formula C₁₀H₁₂FN · HCl and a molecular weight of 201.67 g/mol , is a chiral primary amine salt. The presence of a basic nitrogen atom, a fluorophenyl group, and a cyclopropyl moiety dictates its physicochemical behavior, influencing its solubility and stability. Understanding these characteristics is paramount for formulation development, pharmacokinetic profiling, and ensuring drug product quality and efficacy.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For a hydrochloride salt such as this compound, solubility is expected to be pH-dependent. The following sections detail the standardized protocols for a thorough solubility assessment.

Aqueous Solubility

The aqueous solubility should be determined across a physiologically relevant pH range. Amine hydrochlorides are generally more soluble in acidic to neutral conditions.[1][2]

Table 1: Aqueous Solubility of this compound

| pH | Temperature (°C) | Solubility (mg/mL) | Method |

| 1.2 | 25 | Data to be determined | HPLC-UV |

| 4.5 | 25 | Data to be determined | HPLC-UV |

| 6.8 | 25 | Data to be determined | HPLC-UV |

| 7.4 | 25 | Data to be determined | HPLC-UV |

| 1.2 | 37 | Data to be determined | HPLC-UV |

| 4.5 | 37 | Data to be determined | HPLC-UV |

| 6.8 | 37 | Data to be determined | HPLC-UV |

| 7.4 | 37 | Data to be determined | HPLC-UV |

Solvent Solubility

Solubility in various organic and pharmaceutical solvents is crucial for developing formulations and for various manufacturing processes.

Table 2: Solubility in Common Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Methanol | 25 | Data to be determined |

| Ethanol | 25 | Data to be determined |

| Isopropyl Alcohol | 25 | Data to be determined |

| Acetonitrile | 25 | Data to be determined |

| Dichloromethane | 25 | Data to be determined |

| Ethyl Acetate | 25 | Data to be determined |

| Water | 25 | Data to be determined |

| Propylene Glycol | 25 | Data to be determined |

| PEG 400 | 25 | Data to be determined |

Experimental Protocol: Thermodynamic Solubility Determination

This method determines the equilibrium solubility of the compound.

Objective: To determine the saturation solubility of this compound in various aqueous buffers and organic solvents.

Materials:

-

This compound

-

pH buffers (1.2, 4.5, 6.8, 7.4)

-

Selected organic solvents

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC-UV system

-

Analytical balance

Procedure:

-

Add an excess amount of the compound to a known volume of the selected solvent in a vial.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect for the presence of undissolved solid.

-

Centrifuge the samples to separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with an appropriate mobile phase.

-

Analyze the diluted sample by a validated HPLC-UV method to determine the concentration.

-

Perform the experiment in triplicate for each solvent.

Caption: Thermodynamic Solubility Workflow.

Stability Assessment

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[3][4] This involves both long-term stability studies and forced degradation (stress testing) to identify potential degradation products and pathways.[4]

Forced Degradation Studies

Forced degradation studies are conducted under conditions more severe than accelerated stability testing and are crucial for developing stability-indicating analytical methods.[5]

Table 3: Forced Degradation Conditions and Expected Observations

| Condition | Reagent/Parameters | Time (hours) | Expected Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl, 60°C | 2, 8, 24 | Data to be determined |

| Base Hydrolysis | 0.1 M NaOH, 60°C | 2, 8, 24 | Data to be determined |

| Oxidative Degradation | 3% H₂O₂, Room Temperature | 2, 8, 24 | Data to be determined |

| Thermal Degradation | Solid state, 80°C | 24, 48, 72 | Data to be determined |

| Photostability | Solid and solution, ICH Q1B conditions (UV and visible) | - | Data to be determined |

Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade water and acetonitrile

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-UV/MS system

Procedure:

-

Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., water or methanol).

-

Stress Conditions:

-

Acid/Base Hydrolysis: Add an equal volume of 0.2 M HCl or 0.2 M NaOH to the stock solution to achieve a final acid/base concentration of 0.1 M. Heat the samples at 60°C.

-

Oxidation: Add an appropriate volume of 30% H₂O₂ to the stock solution to achieve a final concentration of 3%. Keep at room temperature.

-

Thermal: Store the solid compound in an oven at 80°C.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Time Points: Withdraw samples at specified time points.

-

Sample Neutralization (for hydrolysis): Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV/MS method. The mass spectrometer will aid in the identification of degradation products.

Caption: Forced Degradation Workflow.

Long-Term Stability Studies

Long-term stability studies are conducted under recommended storage conditions to establish the retest period or shelf life.

Table 4: ICH Long-Term Stability Study Conditions

| Storage Condition | Testing Frequency (Months) |

| 25°C ± 2°C / 60% RH ± 5% RH (Long term) | 0, 3, 6, 9, 12, 18, 24, 36 |

| 40°C ± 2°C / 75% RH ± 5% RH (Accelerated) | 0, 3, 6 |

Conclusion

A thorough understanding of the solubility and stability of this compound is fundamental for its successful development as a pharmaceutical agent. This guide provides a comprehensive framework of standardized protocols and data management tools for researchers to systematically evaluate these critical physicochemical properties. The execution of these studies will generate essential data to guide formulation strategies, establish appropriate storage conditions, and ensure the overall quality and safety of the final drug product.

References

Methodological & Application

Application Notes and Protocols for (R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the research use of (R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride. This compound is a chiral amine of interest in medicinal chemistry and drug discovery due to its structural similarity to known bioactive molecules. These notes are intended to guide researchers in exploring its potential biological activities.

Compound Information

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₃ClFN |

| Molecular Weight | 201.67 g/mol |

| CAS Number | Not available for (R)-enantiomer; Racemate may have a CAS number. |

| Physical Form | Solid |

Potential Applications

Based on structure-activity relationships of similar cyclopropylamine-containing molecules, this compound is a candidate for investigation in the following areas:

-

Serotonin Receptor Modulation: The cyclopropylamine moiety is present in agonists of serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. These receptors are significant targets in the central nervous system for treating a variety of psychiatric disorders. The (S)-enantiomer of this compound has been noted for its potential activity at the 5-HT2C receptor.

-

Enzyme Inhibition:

-

Monoamine Oxidase (MAO) Inhibition: Tranylcypromine, a well-known MAO inhibitor, features a cyclopropylamine core. This structural feature can lead to mechanism-based irreversible inhibition of MAO, an enzyme critical for neurotransmitter metabolism.

-

Lysine-Specific Demethylase 1 (LSD1) Inhibition: LSD1 is a key enzyme in epigenetic regulation and a target in oncology. Similar to MAO, its activity can be irreversibly inhibited by cyclopropylamine-containing molecules.

-

Safety and Handling

Warning: This compound is for research use only and is not intended for human or veterinary use.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.

-

Precautionary Measures:

-

Handle in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

-

Experimental Protocols

In Vitro Serotonin 5-HT2C Receptor Agonist Activity Assay (Calcium Mobilization)

This protocol describes a cell-based functional assay to determine if the test compound acts as an agonist at the 5-HT2C receptor, which is a Gq-coupled receptor that signals through intracellular calcium release.

Workflow Diagram:

Application Notes and Protocols for In vivo Studies with (R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently a lack of publicly available in vivo research data specifically for (R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride. The following application notes and protocols are based on the pharmacological profiles of structurally related compounds, particularly fluorinated phenylcyclopropylamines, which are known to act as monoamine oxidase (MAO) inhibitors. These guidelines provide a general framework for preclinical in vivo evaluation and should be adapted based on compound-specific physicochemical properties and further in vitro characterization.

Introduction

This compound is a chiral small molecule featuring a cyclopropylamine moiety attached to a fluorinated phenyl group. Based on structure-activity relationships of similar fluorinated phenylcyclopropylamines, this compound is hypothesized to be a monoamine oxidase (MAO) inhibitor, potentially with selectivity for one of the isozymes, MAO-A or MAO-B.

MAO enzymes are critical in the metabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, a mechanism that is therapeutically relevant for the treatment of depression, anxiety disorders, and neurodegenerative diseases like Parkinson's disease.

These application notes provide a comprehensive overview of the potential in vivo applications of this compound and detailed protocols for its preclinical evaluation in rodent models.

Potential In Vivo Applications

Based on its presumed mechanism as an MAO inhibitor, this compound could be investigated for the following in vivo applications:

-

Antidepressant and Anxiolytic Activity: By increasing synaptic levels of serotonin and norepinephrine, the compound may exhibit efficacy in animal models of depression and anxiety.

-

Neuroprotection: MAO-B inhibition is a validated strategy in the management of Parkinson's disease, suggesting a potential role in neuroprotective paradigms.

-

Cognitive Enhancement: Modulation of monoamine neurotransmitters can influence cognitive functions, warranting investigation in models of learning and memory.

Data Presentation: Summary of Potential In Vivo Studies

The following tables provide a structured format for presenting quantitative data from in vivo experiments.

Table 1: Pharmacokinetic Profile in Rodents

| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) |

| (R)-Cyclopropyl(4-fluorophenyl)methanamine HCl | Intravenous (IV) | 1 | - | - | 100 | ||

| Oral (PO) | 10 | ||||||

| Intraperitoneal (IP) | 5 |

Table 2: Efficacy in a Murine Model of Depression (Forced Swim Test)

| Treatment Group | Dose (mg/kg, PO) | Immobility Time (seconds) | Latency to Immobility (seconds) |

| Vehicle Control | - | ||

| (R)-Cyclopropyl(4-fluorophenyl)methanamine HCl | 5 | ||

| 10 | |||

| 20 | |||

| Positive Control (e.g., Fluoxetine) | 20 |

Table 3: In Vivo MAO-A and MAO-B Occupancy

| Treatment Group | Dose (mg/kg, IP) | Brain Region | % MAO-A Occupancy | % MAO-B Occupancy |

| (R)-Cyclopropyl(4-fluorophenyl)methanamine HCl | 10 | Striatum | ||

| Hippocampus | ||||

| Positive Control (MAO-A Inhibitor) | TBD | Striatum | ||

| Positive Control (MAO-B Inhibitor) | TBD | Striatum |

Experimental Protocols

Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in mice.

Materials:

-

This compound

-

Vehicle (e.g., 5% DMSO, 40% PEG300, 55% sterile water)

-

Male C57BL/6 mice (8-10 weeks old)

-

Dosing syringes and needles (oral gavage and IV)

-

Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

-

LC-MS/MS system for bioanalysis

Protocol:

-

Dose Preparation: Prepare dosing solutions of the test compound in the selected vehicle at the desired concentrations for IV and PO administration.

-

Animal Dosing:

-

IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

-

PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.

-

-

Blood Sampling: Collect blood samples (approximately 50 µL) from the retro-orbital sinus or saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using appropriate software.

Objective: To evaluate the potential antidepressant-like effects of the compound.

Materials:

-

This compound

-

Vehicle

-

Positive control (e.g., Fluoxetine)

-

Male BALB/c mice (8-10 weeks old)

-

Cylindrical glass beakers (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

-

Video recording and analysis software.

Protocol:

-

Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer the test compound, vehicle, or positive control orally 60 minutes before the test.

-

Test Procedure:

-

Gently place each mouse individually into the beaker of water.

-

Record the behavior for a total of 6 minutes.

-

The last 4 minutes of the session are analyzed for immobility time. Immobility is defined as the absence of all movement except for that required to keep the head above water.

-

-

Data Analysis: Compare the immobility time between the different treatment groups. A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.

Visualization of Pathways and Workflows

The following diagram illustrates the hypothesized mechanism of action of this compound as a monoamine oxidase inhibitor.

Caption: Hypothesized mechanism of action via MAO inhibition.

The following diagram outlines a typical workflow for an in vivo efficacy study.

Caption: General workflow for in vivo efficacy evaluation.

Application Notes and Protocols for (R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the functional activity of (R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride. This compound, due to its structural features, is a putative inhibitor of both Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidases (MAO). The following sections detail experimental procedures to evaluate its inhibitory potential against these two important enzyme classes.

Section 1: Evaluation of LSD1 Inhibitory Activity

LSD1 (also known as KDM1A) is a flavin-dependent amine oxidase that demethylates histone H3 at lysine 4 (H3K4) and other non-histone substrates, playing a crucial role in the regulation of gene expression.[1] Inhibition of LSD1 is a promising therapeutic strategy in oncology.

Biochemical Assays for LSD1 Activity

A variety of in vitro biochemical assays can be employed to determine the direct inhibitory effect of this compound on LSD1 enzymatic activity.[1]

1.1: Horseradish Peroxidase (HRP)-Coupled Fluorometric Assay

This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1-mediated demethylation reaction.[1]

Protocol 1: HRP-Coupled Fluorometric LSD1 Inhibition Assay

Materials:

-

Recombinant human LSD1 enzyme

-

Dimethylated histone H3 peptide substrate (e.g., H3K4me2)

-

This compound

-

Known LSD1 inhibitor (e.g., Tranylcypromine) as a positive control

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent (or equivalent fluorescent probe)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Black 96-well or 384-well microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer. Also, prepare dilutions of the positive control and a vehicle control (e.g., DMSO).

-

In a black microplate, add the test compound dilutions, positive control, and vehicle control.

-

Add the LSD1 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Prepare a substrate solution containing the H3K4me2 peptide, HRP, and Amplex Red in assay buffer.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Immediately begin kinetic reading of fluorescence intensity (excitation ~530-540 nm, emission ~585-595 nm) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

1.2: Antibody-Based Detection Assays (ELISA-like)

These assays directly measure the formation of the demethylated product using a specific antibody, which can offer higher sensitivity and fewer interferences compared to byproduct detection methods.[2][3]

Protocol 2: Colorimetric/Fluorometric Immunodetection Assay for LSD1 Activity

Materials:

-

Commercially available LSD1 activity/inhibition assay kit (e.g., from EpigenTek, Cayman Chemical).[2][3][4] These kits typically include:

-

Microplate pre-coated with a di-methylated histone H3-K4 substrate

-

Recombinant LSD1

-

Capture antibody (specific for the demethylated product)

-

Detection antibody (e.g., HRP-conjugated)

-

Substrate for the detection enzyme (e.g., TMB for colorimetric, or a fluorescent substrate)

-

Wash buffers and stop solution

-

-

This compound

-

Microplate reader (colorimetric or fluorometric)

Procedure (based on a typical kit protocol):

-

Add the assay buffer and varying concentrations of this compound to the substrate-coated wells.

-

Add the LSD1 enzyme to each well and incubate for a specified time (e.g., 60-90 minutes) at 37°C to allow for the demethylation reaction.

-

Wash the wells to remove the enzyme and unbound compounds.

-

Add the capture antibody to each well and incubate to allow binding to the demethylated substrate.

-

Wash the wells and add the detection antibody, followed by another incubation.

-

Wash the wells and add the developing solution. Incubate until a color or fluorescent signal develops.

-

Add the stop solution (for colorimetric assays).

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC₅₀ value as described in Protocol 1.

Quantitative Data Summary: In Vitro LSD1 Inhibition

| Compound | Assay Type | Target | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |

| (R)-Cyclopropyl(4-fluorophenyl)methanamine HCl | HRP-Coupled Fluorometric | LSD1 | To be determined | Tranylcypromine | e.g., 5600 |

| (R)-Cyclopropyl(4-fluorophenyl)methanamine HCl | Antibody-Based (Colorimetric) | LSD1 | To be determined | OG-668 | e.g., 7.6 |

Note: IC₅₀ values for reference compounds are examples and should be determined concurrently with the test compound.[5]

Diagram: LSD1 HRP-Coupled Assay Workflow

References

- 1. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric) | EpigenTek [epigentek.com]

- 3. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric) | EpigenTek [epigentek.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Calcium Flux Assay Measuring 5-HT2C Receptor Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-hydroxytryptamine 2C (5-HT2C) receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. It is a critical therapeutic target for a range of conditions, including obesity, depression, and schizophrenia. The 5-HT2C receptor primarily signals through the Gq/11 protein pathway.[1] Agonist binding to the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[1] This transient increase in cytosolic calcium is a hallmark of 5-HT2C receptor activation and can be quantitatively measured using a calcium flux assay.

This document provides detailed application notes and protocols for performing a fluorescent-based calcium flux assay to screen for and characterize agonists and antagonists of the 5-HT2C receptor.

Signaling Pathway

The canonical signaling pathway for the 5-HT2C receptor leading to calcium mobilization is a well-established cascade of intracellular events.

Experimental Protocols

This section provides a detailed methodology for a no-wash calcium flux assay using a fluorescent calcium indicator, such as Fluo-4 AM, in a 96- or 384-well microplate format. This protocol is suitable for high-throughput screening (HTS) and compound characterization.

Materials and Reagents

-

Cell Line: A stable cell line expressing the human 5-HT2C receptor is recommended. Commonly used cell lines include Chinese Hamster Ovary (CHO-K1), Human Embryonic Kidney 293 (HEK293), or U2OS cells.[1][2][3]

-

Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated dialyzed fetal bovine serum (FBS), 1% penicillin-streptomycin, 1% L-glutamine, and a selection antibiotic (e.g., G-418) is typically used.[1] The use of dialyzed FBS is crucial to minimize basal receptor activation by serotonin present in standard FBS.[1]

-

Fluorescent Calcium Indicator: Fluo-4 AM (or a similar indicator like Fluo-8 AM) is a cell-permeable dye that exhibits a significant increase in fluorescence upon binding to calcium.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES (pH 7.4).

-

Pluronic® F-127: A non-ionic surfactant that aids in the dispersion of the AM ester dye in aqueous media.

-

Probenecid: An optional organic anion transport inhibitor that can improve dye retention in some cell types.

-

Reference Agonist: Serotonin (5-HT) or a known 5-HT2C agonist (e.g., Lorcaserin).

-

Reference Antagonist: A known 5-HT2C antagonist (e.g., SB242084).

-

Microplates: 96- or 384-well black-walled, clear-bottom microplates suitable for fluorescence measurements.

Assay Workflow

The following diagram illustrates the major steps in the calcium flux assay workflow.

Step-by-Step Protocol

-

Cell Seeding:

-

Culture the 5-HT2C expressing cells to approximately 80-90% confluency.

-

Harvest the cells and determine the cell density.

-

Seed the cells into a 96- or 384-well black-walled, clear-bottom microplate at a density of 40,000 to 80,000 cells/well for a 96-well plate, or 10,000 to 20,000 cells/well for a 384-well plate.[4]

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Dye Loading Solution Preparation:

-

Prepare a 1X assay buffer by diluting a 10X stock of Pluronic® F-127 Plus in HHBS.

-

Prepare a stock solution of Fluo-4 AM in high-quality anhydrous DMSO (typically 1 mM).

-

On the day of the assay, prepare the dye loading solution by diluting the Fluo-4 AM stock solution into the 1X assay buffer to a final concentration of 2-5 µM.

-

-

Dye Loading:

-

Remove the culture medium from the cell plate.

-

Add 100 µL/well (for a 96-well plate) or 25 µL/well (for a 384-well plate) of the dye loading solution.

-

Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

-

-

Compound Preparation:

-